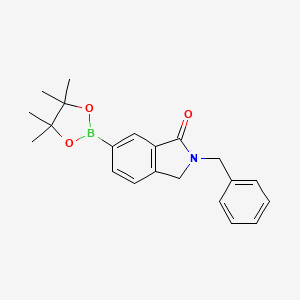
3-methoxy-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)-2-naphthamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methoxy-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)-2-naphthamide, also known as MRS1845, is a small molecule antagonist of the P2Y14 receptor. This receptor is a member of the purinergic G protein-coupled receptor family, which is involved in various physiological processes such as inflammation, immune response, and pain sensation. MRS1845 has been widely used in scientific research to investigate the role of the P2Y14 receptor in different biological systems.
Mechanism of Action
The P2Y14 receptor is activated by the endogenous ligand UDP-glucose, which is released from damaged or stressed cells. Activation of the P2Y14 receptor leads to the activation of various downstream signaling pathways, including the MAPK/ERK and PI3K/Akt pathways. 3-methoxy-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)-2-naphthamide acts as a competitive antagonist of the P2Y14 receptor, binding to the receptor and preventing the binding of UDP-glucose. This results in the inhibition of downstream signaling pathways and biological responses mediated by the P2Y14 receptor.
Biochemical and Physiological Effects
3-methoxy-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)-2-naphthamide has been shown to have various biochemical and physiological effects depending on the biological system being studied. For example, it has been shown to inhibit the migration of human monocytes and neutrophils, suggesting a potential role in modulating inflammation. 3-methoxy-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)-2-naphthamide has also been shown to inhibit insulin secretion in pancreatic beta cells, suggesting a potential role in the regulation of glucose homeostasis.
Advantages and Limitations for Lab Experiments
3-methoxy-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)-2-naphthamide has several advantages for use in scientific research. It is a highly selective antagonist of the P2Y14 receptor, with minimal off-target effects. It is also relatively easy to synthesize and has been used in various biological systems, making it a versatile tool for investigating the role of the P2Y14 receptor. However, 3-methoxy-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)-2-naphthamide has some limitations as well. It is a small molecule and may not penetrate cell membranes efficiently, limiting its use in certain cell types. Additionally, its effects may be influenced by the presence of other purinergic receptors or signaling pathways, which may complicate interpretation of experimental results.
Future Directions
There are several future directions for research involving 3-methoxy-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)-2-naphthamide and the P2Y14 receptor. One area of interest is the role of the P2Y14 receptor in cancer progression and metastasis, as it has been shown to be upregulated in various cancer types. Additionally, the potential use of 3-methoxy-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)-2-naphthamide as a therapeutic agent for inflammatory diseases or diabetes warrants further investigation. Finally, the development of more selective and potent P2Y14 receptor antagonists may provide new tools for investigating the role of this receptor in different biological systems.
Synthesis Methods
The synthesis of 3-methoxy-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)-2-naphthamide has been described in several research articles. The most common method involves the reaction of 2-naphthoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 4-aminobenzenesulfonamide and 4-methylpyrimidin-2-amine in the presence of a base such as triethylamine. The resulting product is then treated with methoxyamine hydrochloride to obtain 3-methoxy-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)-2-naphthamide in high yield and purity.
Scientific Research Applications
3-methoxy-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)-2-naphthamide has been used in various scientific research studies to investigate the role of the P2Y14 receptor in different biological systems. For example, it has been shown to inhibit the migration of human monocytes and neutrophils, suggesting a potential role in modulating inflammation. 3-methoxy-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)-2-naphthamide has also been used to study the involvement of the P2Y14 receptor in the regulation of insulin secretion in pancreatic beta cells.
properties
IUPAC Name |
3-methoxy-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]naphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O4S/c1-15-11-12-24-23(25-15)27-32(29,30)19-9-7-18(8-10-19)26-22(28)20-13-16-5-3-4-6-17(16)14-21(20)31-2/h3-14H,1-2H3,(H,26,28)(H,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWTUWWZMAKCANE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC4=CC=CC=C4C=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methoxy-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)-2-naphthamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2856642.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)quinoxaline-2-carboxamide](/img/structure/B2856645.png)


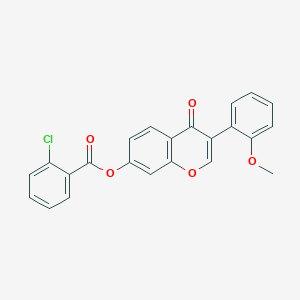
![1-Ethyl-4-({4'-[(4-ethylpiperazin-1-yl)sulfonyl]-4-methoxy-[1,1'-biphenyl]-2-yl}sulfonyl)piperazine](/img/structure/B2856650.png)
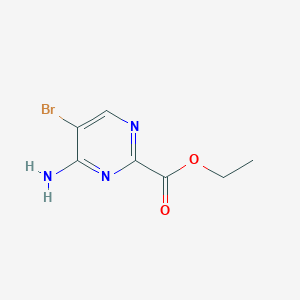
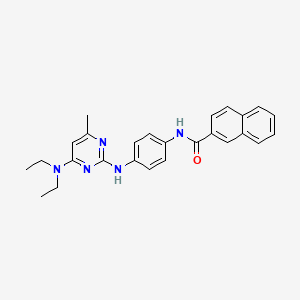
![2-[4-(4-Methoxyphenyl)-tetrahydro-2H-pyran-4-yl]acetic acid](/img/structure/B2856653.png)
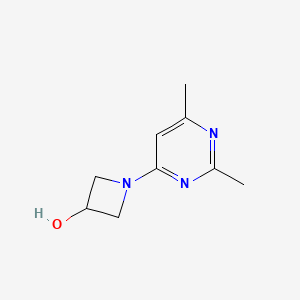

![N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2856661.png)
